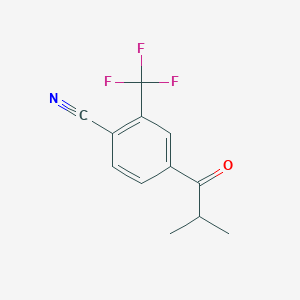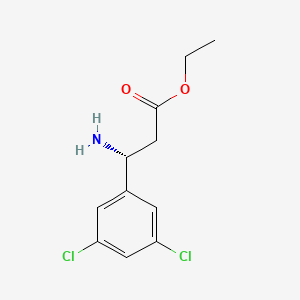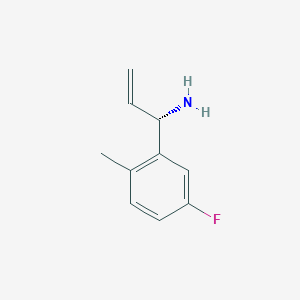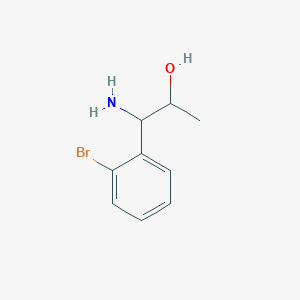![molecular formula C10H8F4N2 B13043545 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C10H8F4N2 It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable fluoro-substituted benzene derivative.
Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide.
Amino Group Addition: The amino group is introduced via reductive amination, where an amine is added to a carbonyl compound in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The fluoro-substituted phenyl ring enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but lacks the nitrile group.
2-Chloro-4-(trifluoromethyl)aniline: Contains a chloro group instead of a fluoro group.
Uniqueness
3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to the combination of its amino, fluoro, and nitrile groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2 |
InChI Key |
PKKGBLKGSHJPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


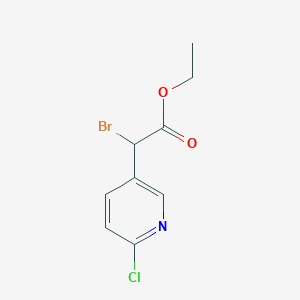
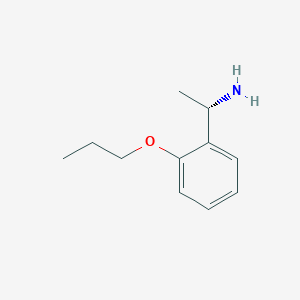

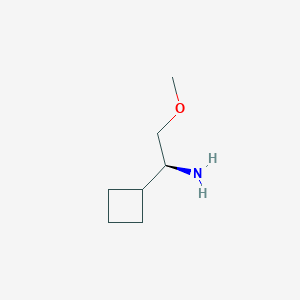
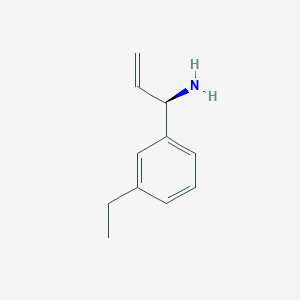
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

